REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][NH2:6].[S:7](N)(N)(=[O:9])=[O:8]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][NH:6][S:7]1(=[O:9])=[O:8]
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Name
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|
Quantity
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37.6 mL
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Type
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reactant
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Smiles
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CNCCCN
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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S(=O)(=O)(N)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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at reflux for 16 hr
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
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Type
|
CUSTOM
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Details
|
the residue was purified by chromatography (SiO2, EtOAc/CH2Cl2: 1:1)
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Name
|
|
Type
|
product
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Smiles
|
CN1S(NCCC1)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |